N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide
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Overview
Description
N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide is a complex organic compound that features a furan ring, an indoline moiety, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indoline moiety, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst .
The furan ring can be introduced through a cyclization reaction, often involving the use of a suitable diene and dienophile under acidic or basic conditions. The sulfonamide group is typically introduced through the reaction of the corresponding sulfonyl chloride with an amine .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The indoline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the sulfonamide group can yield amines .
Scientific Research Applications
N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide involves its interaction with specific molecular targets. The indoline moiety can interact with various enzymes and receptors, potentially modulating their activity. The sulfonamide group can also form hydrogen bonds with biological molecules, influencing their function .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide
- N,N,2-trimethyl-5-(2-ethylindoline-1-carbonyl)furan-3-sulfonamide
- N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)thiophene-3-sulfonamide
Uniqueness
N,N,2-trimethyl-5-(2-methylindoline-1-carbonyl)furan-3-sulfonamide is unique due to the specific combination of functional groups it contains. This combination allows for a wide range of chemical reactions and interactions with biological molecules, making it a versatile compound for various applications .
Properties
IUPAC Name |
N,N,2-trimethyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)furan-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-11-9-13-7-5-6-8-14(13)19(11)17(20)15-10-16(12(2)23-15)24(21,22)18(3)4/h5-8,10-11H,9H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJCBSVOMFATFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC(=C(O3)C)S(=O)(=O)N(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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